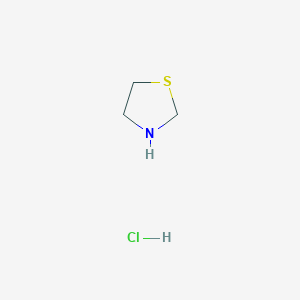

Thiazolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

1,3-thiazolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.ClH/c1-2-5-3-4-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGQQQKGAXDBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Thiazolidinediones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinediones (TZDs), a class of synthetic oral antidiabetic agents, function as potent insulin (B600854) sensitizers. Their primary therapeutic effects in the management of type 2 diabetes mellitus are mediated through a well-defined molecular mechanism. This technical guide provides an in-depth exploration of this mechanism, detailing the core molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. It is important to note that while the query specified "thiazolidine hydrochloride," the pharmacologically active and extensively studied class of compounds are the thiazolidinediones (e.g., Pioglitazone, Rosiglitazone).

Core Mechanism: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

The central mechanism of action for thiazolidinediones is their function as high-affinity agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a pivotal role in regulating adipocyte differentiation, lipid metabolism, and glucose homeostasis.[1][2]

TZDs bind directly to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor, facilitating the recruitment of coactivator proteins and the dissociation of corepressor complexes.[1] The activated PPARγ then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding initiates the transcription of a suite of genes involved in insulin signaling, glucose transport, and lipid metabolism, ultimately leading to enhanced insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[1][2]

Signaling Pathways

The activation of PPARγ by thiazolidinediones modulates gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: This is the primary mechanism for the insulin-sensitizing effects of TZDs. As described above, the TZD-bound PPARγ-RXR heterodimer binds to PPREs, leading to the upregulation of target genes. Key upregulated genes include those encoding for:

-

GLUT4 (Glucose Transporter Type 4): Increases glucose uptake in adipocytes and skeletal muscle.[1]

-

Lipoprotein Lipase, Fatty Acyl-CoA Synthase, and other lipid metabolism enzymes: Promotes fatty acid uptake and storage in adipocytes, thereby reducing circulating free fatty acids (lipotoxicity).[1][3]

-

Adiponectin: An adipokine that enhances insulin sensitivity and fatty acid oxidation.[1]

-

c-Cbl-associated protein (CAP): A signaling protein involved in the insulin signaling cascade.[4]

-

-

Transrepression: The activated PPARγ can also inhibit the activity of other transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1). This interaction, which does not involve direct binding to PPREs, leads to the downregulation of pro-inflammatory genes, including those for cytokines like TNF-α (Tumor Necrosis Factor-alpha) and various interleukins. This anti-inflammatory effect also contributes to the improvement of insulin sensitivity, as inflammation is a known factor in insulin resistance.

References

- 1. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alteration in Expression Profiles of a Series of Diabetes-Related Genes in db/db Mice Following Treatment With Thiazolidinediones [jstage.jst.go.jp]

- 4. pnas.org [pnas.org]

Physicochemical Properties of Thiazolidine Hydrochloride: A Technical Guide for Drug Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of thiazolidine (B150603) hydrochloride, a crucial heterocyclic scaffold in modern medicinal chemistry. Understanding these properties is paramount for the rational design and development of novel therapeutics, particularly those targeting metabolic and inflammatory diseases. This document outlines key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate drug discovery efforts.

Core Physicochemical Properties

Thiazolidine hydrochloride's utility as a drug scaffold is significantly influenced by its physicochemical characteristics. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters for thiazolidine and its hydrochloride salt. It is important to note that while this compound is a common salt form used to enhance solubility and bioavailability, experimentally determined values for the hydrochloride salt are not always readily available in public literature. In such cases, data for the parent thiazolidine or related derivatives are provided for reference.

| Property | Value | Source |

| Molecular Formula | C₃H₈ClNS | [1][2] |

| Molecular Weight | 125.62 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Data not readily available for hydrochloride salt. Thiazolidine-2,4-dione has a melting point of 123-125 °C.[4] Pioglitazone (B448), a thiazolidinedione derivative, melts at 193-194 °C.[5] | |

| Solubility | Enhanced solubility in water due to the hydrochloride salt form.[1] A derivative, ethyl l-thiazolidine-4-carboxylate hydrochloride, shows high solubility in water.[6][7] | |

| pKa | Data not readily available for hydrochloride salt. The parent compound, thiazolidine, has a predicted pKa of 8.84 ± 0.20.[8] Thiazolidinediones have a pKa of around 6-7. | |

| LogP (Octanol-Water Partition Coefficient) | Data not readily available for hydrochloride salt. The parent compound, thiazolidine, has an estimated LogP of -1.725. A derivative, Methyl 1,3-thiazolidine-2-carboxylate hydrochloride, has a calculated LogP of 0.2437.[9] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound is a critical step in pre-formulation studies.[10] The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure substance.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For an amine hydrochloride like this compound, the pKa of the conjugate acid is determined.

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

Determination of the Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH (typically 7.4) is often more relevant.

Methodology: Shake-Flask Method

-

Solvent System: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known amount of this compound is dissolved in the aqueous phase.

-

Partitioning: A known volume of the aqueous solution containing the compound is mixed with an equal volume of the n-octanol in a sealed flask.

-

Equilibration: The flask is shaken gently for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Role in Drug Design and Signaling Pathways

While this compound itself is primarily used as a versatile building block in organic synthesis, its derivatives, most notably the thiazolidinediones (TZDs), are potent pharmacological agents.[11] TZDs are well-known for their role as insulin (B600854) sensitizers in the treatment of type 2 diabetes.[12]

Thiazolidinediones and the PPARγ Signaling Pathway

The primary mechanism of action for thiazolidinedione drugs like pioglitazone and rosiglitazone (B1679542) is through their agonistic activity on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12][13] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[12]

Activation of PPARγ by TZDs leads to a cascade of downstream effects:

-

Gene Transcription: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Metabolic Regulation: This binding event modulates the transcription of genes involved in:

-

Insulin Sensitivity: Increasing the expression of proteins that enhance insulin signaling, leading to improved glucose uptake in muscle and adipose tissue.[12]

-

Adipogenesis: Promoting the differentiation of preadipocytes into mature fat cells, which can safely store fatty acids.

-

Lipid Metabolism: Regulating the expression of genes involved in fatty acid uptake and storage.

-

Inflammation: Exerting anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.

-

It is important to note that some biological effects of thiazolidinediones may also be independent of PPARγ activation.[14]

Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway

Caption: PPARγ signaling pathway activated by thiazolidinedione derivatives.

Experimental Workflows

Caption: Workflow for determining key physicochemical properties.

Conclusion

This compound serves as a foundational scaffold in the design of pharmacologically active molecules. Its physicochemical properties, particularly when optimized through salt formation, are critical for achieving desirable drug-like characteristics. While the parent molecule's direct biological activity may be limited, its derivatives, the thiazolidinediones, have demonstrated significant therapeutic impact through the modulation of the PPARγ signaling pathway. A thorough understanding and experimental determination of the physicochemical properties outlined in this guide are essential for any researcher or scientist working on the design and development of new drugs based on the thiazolidine core.

References

- 1. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THIAZOLIDINE CAS#: 504-78-9 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPARγ deacetylation dissociates thiazolidinedione’s metabolic benefits from its adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C3H8ClNS | CID 12444283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Thiazolidine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiazolidine (B150603) and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] The inherent versatility of the thiazolidine scaffold, which allows for substitutions at various positions, has led to the development of potent agents against a multitude of diseases. This technical guide provides an in-depth overview of the primary synthesis pathways for novel thiazolidine hydrochloride derivatives, complete with detailed experimental protocols, comparative data, and visual representations of synthetic and biological pathways. The hydrochloride salt form of these derivatives is often preferred in pharmaceutical applications to enhance solubility and stability.[2][3]

Core Synthesis Pathways

The synthesis of the thiazolidine ring can be broadly categorized into several key strategies, with the most prevalent being three-component condensation reactions, the Hantzsch synthesis, and Knoevenagel condensation for specific derivatives like thiazolidinones.

Three-Component Condensation for 4-Thiazolidinones

One of the most efficient and widely used methods for synthesizing 4-thiazolidinone (B1220212) derivatives is the one-pot, three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoacetic acid (thioglycolic acid).[4][5][6][7] This reaction proceeds through the initial formation of a Schiff base from the amine and carbonyl compound, which then undergoes cyclocondensation with mercaptoacetic acid.

Logical Workflow for Three-Component Synthesis

Caption: Workflow for the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-one hydrochlorides.

Hantzsch Thiazole (B1198619) Synthesis

A classic method for the synthesis of the thiazole ring is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide.[8][9][10][11] This versatile reaction allows for the preparation of a wide range of substituted thiazoles.

Experimental Workflow for Hantzsch Synthesis

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Knoevenagel Condensation for 5-Arylidene-2,4-Thiazolidinediones

The Knoevenagel condensation is a key reaction for the synthesis of 5-arylidene-2,4-thiazolidinediones. This reaction involves the condensation of an aromatic aldehyde with the active methylene (B1212753) group at the C-5 position of the 2,4-thiazolidinedione (B21345) ring, typically catalyzed by a weak base like piperidine (B6355638).[5][12][13][14][15]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various thiazolidine derivatives.

| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Three-Component Condensation | Aniline, Benzaldehyde, Mercaptoacetic Acid | DCC/THF | Room Temp | 6-8 | 85-95 | [6] |

| Three-Component Condensation | Substituted anilines, Aromatic aldehydes, Mercaptoacetic acid | p-TSA/Toluene | Reflux | 5-10 | 70-90 | [4] |

| Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | Ethanol (B145695) | Reflux | 2-4 | 90-99 | [8][11] |

| Knoevenagel Condensation | 2,4-Thiazolidinedione, Substituted Benzaldehydes | Piperidine/Ethanol | Reflux | 16-24 | 75-90 | [14] |

| Knoevenagel Condensation | 2,4-Thiazolidinedione, Aromatic Aldehydes | DABCO/Aqueous Ethanol | Room Temp | 0.5-1 | 84-91 | [13] |

| Synthesis of Hydrochloride Salt | Thiazolidine derivative, HCl gas | Ethanol | Room Temp | 1-2 | >90 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-ones via Three-Component Reaction

This protocol describes a general procedure for the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones.

Materials:

-

Substituted amine (10 mmol)

-

Substituted aldehyde (10 mmol)

-

Mercaptoacetic acid (12 mmol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (11 mmol)

-

Tetrahydrofuran (THF) (50 mL)

Procedure:

-

To a solution of the substituted amine (10 mmol) in THF (20 mL), add the substituted aldehyde (10 mmol) and stir the mixture at room temperature for 30 minutes.

-

To the resulting solution, add mercaptoacetic acid (12 mmol) and continue stirring for another 15 minutes.

-

Cool the reaction mixture in an ice bath and add a solution of DCC (11 mmol) in THF (30 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Protocol 2: Synthesis of 5-Arylidene-2,4-thiazolidinediones via Knoevenagel Condensation

This protocol outlines the synthesis of 5-arylidene-2,4-thiazolidinediones.

Materials:

-

2,4-Thiazolidinedione (10 mmol)

-

Substituted aromatic aldehyde (10 mmol)

-

Piperidine (2 mmol)

-

Ethanol (50 mL)

Procedure:

-

In a round-bottom flask, dissolve 2,4-thiazolidinedione (10 mmol) and the substituted aromatic aldehyde (10 mmol) in ethanol (50 mL).

-

Add a catalytic amount of piperidine (2 mmol) to the solution.

-

Reflux the reaction mixture for 16-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylidene-2,4-thiazolidinedione.

Protocol 3: Conversion to this compound Salt

This protocol details the conversion of a synthesized thiazolidine derivative to its hydrochloride salt.[2]

Materials:

-

Thiazolidine derivative (5 mmol)

-

Ethanol (anhydrous, 20 mL)

-

Hydrogen chloride gas or a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

-

Dissolve the synthesized thiazolidine derivative (5 mmol) in anhydrous ethanol (20 mL).

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent dropwise with constant stirring.

-

Continue the addition until the precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold anhydrous diethyl ether.

-

Dry the resulting this compound salt under vacuum.

Signaling Pathways of Biologically Active Thiazolidine Derivatives

Many thiazolidinedione derivatives exert their biological effects, particularly their antidiabetic and anticancer activities, through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear hormone receptor.[1][16][17][18][19][20][21][22][23]

PPAR-γ Signaling Pathway

Caption: Activation of the PPAR-γ signaling pathway by thiazolidinedione derivatives.

Upon binding of a thiazolidinedione ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).[20][21][22] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.[20][24] This can result in a variety of cellular responses, including increased insulin sensitivity, cell cycle arrest, and apoptosis in cancer cells.[1][16][18]

References

- 1. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. scialert.net [scialert.net]

- 15. researchgate.net [researchgate.net]

- 16. Thiazolidinediones as anti-cancer agents. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Thiazolidinediones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 22. cusabio.com [cusabio.com]

- 23. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 24. researchgate.net [researchgate.net]

The Thiazolidine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine (B150603) core, a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazolidine compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. The guide details experimental protocols for key assays, presents quantitative biological data in a structured format, and visualizes complex biological pathways and experimental workflows.

Core Structure and Derivatives

The versatility of the thiazolidine scaffold lies in the numerous possibilities for substitution at various positions of the ring, leading to a diverse array of derivatives with distinct pharmacological profiles. The most extensively studied derivatives include thiazolidin-4-ones, thiazolidine-2,4-diones, 2-imino-4-thiazolidinones, and rhodanines (2-thioxo-4-thiazolidinones). The modifications at the N-3 and C-5 positions, and in the case of 2-imino derivatives, the exocyclic imino group, are crucial in determining the biological activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazolidine derivatives is intricately linked to their structural features. The following sections summarize the key SAR findings for major therapeutic areas.

Anticancer Activity

Thiazolidine derivatives have emerged as promising anticancer agents, acting through both Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) dependent and independent mechanisms.[1][2]

-

PPAR-γ Dependent Pathway : Activation of PPAR-γ by thiazolidinediones can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.[1] This involves the regulation of key proteins such as cyclins, cyclin-dependent kinases (CDKs), and the tumor suppressor PTEN.[1]

-

PPAR-γ Independent Pathways : Many thiazolidinediones exert their anticancer effects through mechanisms independent of PPAR-γ activation. These include the inhibition of key signaling pathways like PI3K/Akt/mTOR and MEK/ERK, which are crucial for cancer cell proliferation and survival.[3][4]

SAR for Anticancer Activity:

-

5-Substituted Benzylidene Group : The presence of a 5-benzylidene moiety is a common feature in many anticancer thiazolidinediones. Substituents on the aromatic ring significantly influence activity. Electron-withdrawing groups, such as nitro and halogen groups, on the benzylidene ring often enhance cytotoxic activity.[5]

-

N-3 Substitution : Modification at the N-3 position of the thiazolidine ring can modulate anticancer potency. The introduction of various aryl or heterocyclic rings at this position has led to the discovery of potent inhibitors of cancer cell proliferation.

-

2,4-Dione vs. 2-Thioxo-4-one (Rhodanine) : The nature of the carbonyl groups at positions 2 and 4 is critical. Some studies suggest that the 2-thioxo group in rhodanines can contribute to enhanced anticancer activity compared to the 2-oxo group in thiazolidine-2,4-diones.

Antimicrobial Activity

Thiazolidine derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]

SAR for Antimicrobial Activity:

-

Lipophilicity : The overall lipophilicity of the molecule, often modulated by substituents on the aromatic rings, plays a significant role in antimicrobial activity. Increased lipophilicity can enhance membrane permeability in bacteria.

-

Substituents on the Aryl Rings : The nature and position of substituents on the aryl moieties at the N-3 and C-5 positions are critical. Halogen atoms (e.g., chloro, bromo) and methoxy (B1213986) groups on the benzylidene ring have been shown to enhance antibacterial and antifungal activities.[8]

-

2-Imino-4-thiazolidinones : The exocyclic imino group at the C-2 position offers a key point for modification. The nature of the substituent on this imino group can significantly impact the antimicrobial spectrum and potency.

Antidiabetic Activity

Thiazolidine-2,4-diones, famously known as "glitazones," are a class of oral antidiabetic drugs that act as potent agonists of PPAR-γ.[9] Activation of PPAR-γ improves insulin (B600854) sensitivity and glucose metabolism.[10]

SAR for Antidiabetic Activity:

-

Thiazolidine-2,4-dione Core : The intact thiazolidine-2,4-dione ring is essential for PPAR-γ agonist activity.

-

Acidic N-H Proton : The acidic proton at the N-3 position is crucial for hydrogen bonding interactions within the ligand-binding domain of PPAR-γ.

-

Hydrophobic Tail : A hydrophobic "tail," typically an ether-linked aromatic system, is required for potent agonist activity. This tail interacts with a large hydrophobic pocket in the PPAR-γ ligand-binding domain.

-

Linker : A flexible linker connects the thiazolidinedione headgroup to the hydrophobic tail. The nature and length of this linker can influence the potency and pharmacokinetic properties of the molecule.

Quantitative Data Presentation

The following tables summarize the in vitro biological activities of representative thiazolidine derivatives.

Table 1: Anticancer Activity of Thiazolidine Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | MCF-7 (Breast) | 0.37 | [5] |

| 2 | MCF-7 (Breast) | 0.54 | [5] |

| 2 | HepG2 (Liver) | 0.24 | [5] |

| 3 | HepG2 (Liver) | 2.28 | [5] |

| 22 | MCF-7 (Breast) | 1.21 | [11] |

| 22 | HepG2 (Liver) | 2.04 | [11] |

| 24 | HepG2 (Liver) | 0.60 | [11] |

| 28 | HeLa (Cervical) | 3.2 | [5] |

| 28 | MCF-7 (Breast) | 2.1 | [5] |

| 28 | LNCaP (Prostate) | 2.9 | [5] |

| 28 | A549 (Lung) | 4.6 | [5] |

| 39 | A549 (Lung) | 0.65 | [5] |

| 39 | HT-29 (Colon) | 0.11 | [5] |

| 7g | A549 (Lung) | 40 | [12] |

| 7g | MCF-7 (Breast) | 40 | [12] |

| 7g | PC3 (Prostate) | 50 | [12] |

Table 2: Antimicrobial Activity of Thiazolidine Derivatives (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5-Arylidene Derivative | Gram-positive bacteria | 2 - 16 | [7] |

| 2,3-Diaryl-thiazolidin-4-one (Compound 5) | S. Typhimurium | 8 - 60 | [6] |

| Thiazole-adamantane-4-thiazolidinone | Wide spectrum of bacteria and fungi | 0.9–43.8 (mmol/mL) | [13] |

| am1 | E. coli | - | [8] |

| am2 | S. aureus | - | [8] |

| am3 | C. albicans | - | [8] |

| am6 | Bacteria and Fungi | - | [8] |

| am7 | Bacteria and Fungi | - | [8] |

| am10 | Bacteria and Fungi | - | [8] |

| am11 | Bacteria and Fungi | - | [8] |

| am46 | Bacteria and Fungi | - | [8] |

| am47 | Bacteria and Fungi | - | [8] |

Table 3: Antidiabetic Activity of Thiazolidinedione Derivatives (α-Amylase and α-Glucosidase Inhibition, IC50 values in µg/mL)

| Compound ID | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |

| TZDD2 | 18.24 | - | [14] |

| TZDD3 | - | < 10 | [14] |

| Compound 12 | - | 27.63 | [15] |

| Compound 15 | - | 22.35 | [15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key thiazolidine scaffolds and for the evaluation of their biological activities.

Synthesis Protocols

1. General Procedure for the Synthesis of 5-Arylidene-2,4-thiazolidinediones via Knoevenagel Condensation

This procedure describes a common method for synthesizing 5-benzylidene-2,4-thiazolidinediones.

-

Materials : 2,4-thiazolidinedione (B21345), appropriate aromatic aldehyde, piperidine (B6355638) (catalyst), ethanol (B145695) (solvent).

-

Procedure :

-

Dissolve 2,4-thiazolidinedione (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalent).

-

Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. Collect the solid product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 5-arylidene-2,4-thiazolidinedione.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

2. General Procedure for the Synthesis of 2-Imino-4-thiazolidinones

This protocol outlines a common route to synthesize the 2-imino-4-thiazolidinone core.

-

Materials : α-haloester (e.g., ethyl chloroacetate), thiourea (B124793), sodium acetate (B1210297), ethanol.

-

Procedure :

-

Dissolve thiourea (1 equivalent) and anhydrous sodium acetate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the α-haloester (1 equivalent) dropwise to the stirred mixture.

-

Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Confirm the structure of the synthesized 2-imino-4-thiazolidinone using spectroscopic techniques.

-

3. General Procedure for the Synthesis of Thiazolidin-4-ones

This three-component reaction is a widely used method for the synthesis of N-substituted 2-aryl-thiazolidin-4-ones.

-

Materials : A primary amine, an aromatic aldehyde, thioglycolic acid, and a solvent (e.g., toluene, benzene).

-

Procedure :

-

Step 1: Imine Formation : Dissolve the primary amine (1 equivalent) and the aromatic aldehyde (1 equivalent) in the solvent in a round-bottom flask fitted with a Dean-Stark apparatus. Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of the imine (Schiff base).

-

Step 2: Cyclization : Cool the reaction mixture containing the in situ generated imine.

-

Add thioglycolic acid (1.1 equivalents) dropwise to the mixture.

-

Reflux the reaction mixture for an additional 6-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to remove excess thioglycolic acid, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired thiazolidin-4-one.

-

Characterize the final compound by spectroscopic analysis.

-

Biological Assay Protocols

1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials : Cancer cell line of interest, cell culture medium, 96-well plates, test compounds (thiazolidine derivatives), MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl).

-

Procedure :

-

Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

The next day, treat the cells with various concentrations of the thiazolidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 150-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

-

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials : Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, test compounds, and a standard antimicrobial agent as a positive control.

-

Procedure :

-

Prepare a stock solution of the thiazolidine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

3. α-Glucosidase Inhibition Assay for Antidiabetic Activity

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

Materials : α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, phosphate (B84403) buffer (pH 6.8), test compounds, and a positive control (e.g., acarbose).

-

Procedure :

-

Prepare solutions of the test compounds and the positive control at various concentrations in the phosphate buffer.

-

In a 96-well plate, add the test compound solution, α-glucosidase solution, and phosphate buffer. Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

-

Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition of α-glucosidase activity for each compound concentration. The IC50 value can be determined from a dose-response curve.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the SAR of thiazolidine compounds.

Caption: Knoevenagel condensation workflow.

Caption: PPAR-γ dependent signaling pathway.

Caption: PPAR-γ independent signaling pathways.

Conclusion

The thiazolidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a comprehensive resource to aid researchers in this endeavor by consolidating key SAR insights, providing detailed experimental protocols, and visualizing the underlying biological mechanisms. The continued exploration of the chemical space around the thiazolidine core holds great promise for addressing unmet medical needs across various disease areas.

References

- 1. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND SAR STRATEGY OF THIAZOLIDINEDIONE: A NOVEL APPROACH FOR CANCER TREATMENT | Journal of the Chilean Chemical Society [jcchems.com]

- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preliminary In-vitro Screening of Thiazolidine Hydrochloride's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in-vitro screening of thiazolidine (B150603) hydrochloride and its derivatives, a class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities. The thiazolidine nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This document details the experimental protocols for key biological assays, presents quantitative data from various studies in a structured format, and illustrates critical signaling pathways and workflows to guide researchers in the early stages of drug discovery and development.

In-vitro Anticancer Activity

Thiazolidine derivatives have been extensively studied for their cytotoxic effects against a variety of human cancer cell lines.[4][5] A primary mechanism of action for some derivatives, particularly thiazolidinediones, involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.[5][6][7]

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various thiazolidine derivatives against several human cancer cell lines.

| Compound Class | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| 2,3-disubstituted-4-thiazolidinone | Reh | Leukemia | 11.9 | [8] |

| 2,3-disubstituted-4-thiazolidinone | Nalm6 | Leukemia | 13.5 | [8] |

| Thiazolidinone Derivative | K562 | Leukemia | 7.90 - 9.44 | [8] |

| 5-benzylidene thiazolidine-2,4-dione | SR | Leukemia | 2.04 | [4] |

| 5-benzylidene thiazolidine-2,4-dione | NCI-H522 | Non-Small Cell Lung | 1.36 | [4] |

| Thiazolidinone Derivative | A549 | Lung Carcinoma | 0.073 - 0.35 | [8] |

| 5-benzylidene thiazolidine-2,4-dione | COLO 205 | Colon Cancer | 1.64 | [4] |

| Thiazolidinone Derivative | HT-29 | Colon Tumor | 0.073 | [8][9] |

| 5-benzylidene thiazolidine-2,4-dione | SF-539 | CNS Cancer | 1.87 | [4] |

| 5-benzylidene thiazolidine-2,4-dione | SK-MEL-2 | Melanoma | 1.64 | [4] |

| 5-benzylidene thiazolidine-2,4-dione | OVCAR-3 | Ovarian Cancer | 1.87 | [4] |

| 5-benzylidene thiazolidine-2,4-dione | RXF 393 | Renal Cancer | 1.15 | [4] |

| 5-benzylidene thiazolidine-2,4-dione | PC-3 | Prostate Cancer | 1.90 | [4] |

| Thiazolidinone Derivative | MDA-MB-231 | Breast Carcinoma | 0.77 - 3.10 | [8][9] |

| 5-benzylidene thiazolidine-2,4-dione | MDA-MB-468 | Breast Cancer | 1.11 | [4] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

-

Thiazolidine hydrochloride (or derivative) stock solution

-

MTT solution (5 mg/mL in sterile PBS)[10]

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

Cancer cell lines

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well).[11] Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).[11]

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.[11][12]

-

MTT Addition: After the treatment period, add 10-50 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[13]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][13] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In-vitro Antimicrobial Activity

The thiazolidine scaffold is a key component in various compounds exhibiting potent antimicrobial properties.[14] These derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[15][16]

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various thiazolidine derivatives against selected microorganisms.

| Compound Class | Microorganism | Strain Type | MIC (µg/mL or µM/mL) | Reference |

| Thiazolidin-4-one | S. aureus | Gram-positive | 0.06 (mg/mL) | [16] |

| 5-arylidene-thiazolidine-2,4-dione | S. aureus | Gram-positive | 2 - 16 (µg/mL) | [14] |

| Thiazolidine-2,4-dione | S. aureus | Gram-positive | 4.2 x 10⁻² (µM/mL) | [1][17] |

| Thiazolidine-2,4-dione | B. subtilis | Gram-positive | 4.2 x 10⁻² (µM/mL) | [1][17] |

| Thiazolidin-4-one | E. coli | Gram-negative | 0.03 (mg/mL) | [16] |

| Thiazolidine-2,4-dione | E. coli | Gram-negative | 4.5 x 10⁻² (µM/mL) | [1][17] |

| Thiazolidin-4-one | S. Typhimurium | Gram-negative | 0.008 (mg/mL) | [16] |

| Thiazolidine-2,4-dione | K. pneumoniae | Gram-negative | 2.60 x 10⁻² (µM/mL) | [1][17] |

| Thiazolidin-4-one | Aspergillus species | Fungus | 0.01 (mg/mL) | [16] |

| Thiazolidine-2,4-dione | C. albicans | Fungus | 4.2 x 10⁻² (µM/mL) | [1][17] |

| Thiazolidine-2,4-dione | A. niger | Fungus | 4.2 x 10⁻² (µM/mL) | [1][17] |

A. Agar (B569324) Well Diffusion Method This method is used for the preliminary screening of antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.

Materials:

-

This compound compound

-

Nutrient Agar or Mueller-Hinton Agar

-

Sterile Petri dishes

-

Bacterial/fungal cultures

-

Standard antibiotic discs (positive control)

-

Sterile cork borer

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates using a sterile swab.

-

Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

-

Compound Addition: Add a fixed volume (e.g., 100 µL) of the this compound solution at a known concentration into the wells. A solvent control and a standard antibiotic are also added to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.[18]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.[15]

B. Broth Microdilution Method for MIC Determination This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Materials:

-

This compound compound

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)[18]

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum

-

Microplate reader (optional)

Procedure:

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound compound in the appropriate broth.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.[18]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density with a microplate reader.[16]

In-vitro Anti-inflammatory Activity

Thiazolidine derivatives have also emerged as potential anti-inflammatory agents.[19] Their mechanisms can involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or the modulation of pro-inflammatory cytokine production, such as TNF-α and IFN-γ.[20][21]

The following table summarizes key findings from in-vitro anti-inflammatory studies of thiazolidine derivatives.

| Compound Class | Assay / Target | Activity | Reference |

| Thiazolidinone Derivative | HRBC Membrane Stabilization | Significant % Protection (48.4% - 53.3%) | [19] |

| Thiazolidinone-benzenesulfonamide | COX-2 Inhibition | 61.75% inhibition | [20] |

| Thiazolidinone-quinoline | IFN-γ Reduction | Significant, dose-dependent decrease | [21] |

| Thiazolidinone-quinoline | TNF-α Reduction | Significant, dose-dependent decrease | [21] |

| Thiazole-Thiazolidinone | COX-1 Inhibition | Superior to Naproxen | [22] |

The Human Red Blood Cell (HRBC) membrane stabilization method is a widely used in-vitro technique to assess anti-inflammatory activity.[19] The principle is that anti-inflammatory agents can inhibit the lysis of red blood cells when exposed to hypotonic stress, as the RBC membrane is analogous to the lysosomal membrane.

Materials:

-

Fresh whole human blood (from a healthy volunteer)

-

This compound compound

-

Standard drug (e.g., Diclofenac sodium)[19]

-

Phosphate (B84403) buffers (various pH)

-

Hypotonic and Isotonic saline solutions

-

Centrifuge and Spectrophotometer

Procedure:

-

HRBC Preparation: Centrifuge fresh whole blood and wash the packed red blood cells with isotonic saline. Resuspend the cells to make a 10% (v/v) suspension in isotonic saline.

-

Reaction Mixture: Prepare reaction mixtures containing the HRBC suspension, a phosphate buffer, and varying concentrations of the this compound compound (e.g., 50 and 100 µg/mL).[19]

-

Controls: Prepare a control mixture (HRBCs in hypotonic solution, causing complete lysis) and a standard mixture (HRBCs with a standard anti-inflammatory drug like Diclofenac sodium).

-

Incubation: Incubate all mixtures at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the mixtures and collect the supernatant.

-

Hemoglobin Estimation: Measure the absorbance of the hemoglobin content in the supernatant using a spectrophotometer at 560 nm.

-

Calculation: Calculate the percentage of membrane stabilization (or protection against hemolysis) using the following formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]

Conclusion

This guide outlines the foundational in-vitro screening methodologies for evaluating the biological activities of this compound and its derivatives. The compiled data clearly indicate that the thiazolidine scaffold is a promising framework for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders.[1][8][20] The provided protocols and visualizations serve as a practical resource for researchers to design and execute preliminary screening studies, facilitating the identification and characterization of lead compounds for further development.

References

- 1. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmascholars.com [pharmascholars.com]

- 6. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.ekb.eg [journals.ekb.eg]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. or.niscpr.res.in [or.niscpr.res.in]

- 19. ijcrt.org [ijcrt.org]

- 20. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis and Characterization of Thiazolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to analyze and characterize thiazolidine (B150603) hydrochloride. The following sections detail the principles, experimental protocols, and expected data for the core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The information presented herein is a synthesis of data from publicly available resources for thiazolidine and its derivatives, providing a comprehensive framework for the analysis of thiazolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₂- (C2) | ~4.5 - 5.0 | Singlet / Triplet | Expected to be a singlet, but may show splitting depending on the exchange rate of the amine proton. |

| -NH₂⁺- (N3) | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| -CH₂- (C4) | ~3.5 - 4.0 | Triplet | Methylene (B1212753) protons adjacent to the positively charged nitrogen atom. |

| -CH₂- (C5) | ~3.0 - 3.5 | Triplet | Methylene protons adjacent to the sulfur atom. |

Note: Data is predicted based on the analysis of thiazolidine and related structures. Actual chemical shifts may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~50 - 55 | Carbon atom between the nitrogen and sulfur atoms. |

| C4 | ~55 - 60 | Carbon atom adjacent to the positively charged nitrogen atom. |

| C5 | ~30 - 35 | Carbon atom adjacent to the sulfur atom. |

Note: Data is predicted based on the analysis of thiazolidine and related structures.[1] Actual chemical shifts may vary based on solvent and experimental conditions.

Experimental Protocol

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).[2]

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can affect the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the assignment of proton and carbon signals.

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).[2]

-

Integrate the ¹H NMR signals to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds within the molecule.

Data Presentation

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3400 - 3200 | Medium - Strong, Broad | Associated with the amine hydrochloride salt. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium - Strong | Stretching vibrations of the methylene groups. |

| N-H Bend | 1650 - 1550 | Medium | Bending vibration of the amine group. |

| C-N Stretch | 1250 - 1020 | Medium | Stretching vibration of the carbon-nitrogen bond. |

| C-S Stretch | 700 - 600 | Weak - Medium | Characteristic stretching vibration of the carbon-sulfur bond. |

Note: Predicted values are based on general functional group frequencies and data from related thiazolidine derivatives.[2][3][4]

Experimental Protocol

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

Sample Preparation:

-

ATR: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine, homogenous powder. Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000 - 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

Data Analysis:

-

Perform a background subtraction from the sample spectrum.

-

Identify the major absorption bands and record their wavenumbers (in cm⁻¹).

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of this compound. It also offers insights into the fragmentation pattern of the molecule, which can aid in structural confirmation.

Data Presentation

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ (Thiazolidine free base) | 89.03 | Molecular ion of the free base (C₃H₇NS). |

| [M+H]⁺ (Thiazolidine) | 90.04 | Protonated molecular ion of the free base. |

| Major Fragments | Varies | Fragmentation pattern will depend on the ionization technique and energy. Common fragments may arise from the loss of small molecules like H₂S or ethylene. |

Note: The observed mass spectrum will depend on the ionization method used. For the hydrochloride salt, the free base is typically observed.[5]

Experimental Protocol

Instrumentation:

-

A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water). The concentration should be in the low µg/mL to ng/mL range, depending on the instrument's sensitivity.

-

For ESI-MS, the solution can be directly infused into the ion source.

-

For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS).

Data Acquisition:

-

Optimize the ion source parameters (e.g., spray voltage, capillary temperature for ESI; ionization energy for EI).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment a selected precursor ion and analyze its product ions.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the analyte.

-

Analyze the isotopic pattern to help confirm the elemental composition.

-

Propose fragmentation pathways based on the observed fragment ions to support the structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive chromophores, the UV absorption is expected to be in the lower UV region.

Data Presentation

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |

| Water / Methanol | ~200 - 220 | Low | Absorption is likely due to n → σ* transitions involving the nitrogen and sulfur heteroatoms. |

Note: Thiazolidine itself does not have strong UV-Vis absorption. The presence of impurities or derivatization can significantly alter the spectrum.[6][7]

Experimental Protocol

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., water, methanol, or ethanol).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a blank.

-

Fill the other cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 190 - 400 nm.

-

Record the absorbance at the wavelength of maximum absorption (λmax).

Data Analysis:

-

Identify the λmax from the absorption spectrum.

-

If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or to quantify the concentration of an unknown sample.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of thiazolidine HCl.

This guide provides a foundational understanding and practical protocols for the spectroscopic analysis of this compound. Researchers should adapt these methodologies based on the specific instrumentation available and the purity of their sample. The combination of these techniques will allow for a thorough and unambiguous characterization of the compound.

References

- 1. THIAZOLIDINE(504-78-9) 13C NMR [m.chemicalbook.com]

- 2. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. THIAZOLIDINE(504-78-9) MS spectrum [chemicalbook.com]

- 6. tsijournals.com [tsijournals.com]

- 7. 2,4-Thiazolidinedione [webbook.nist.gov]

The Role of Thiazolidinediones as PPARγ Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinediones (TZDs) are a class of synthetic ligands for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2][3] As potent insulin (B600854) sensitizers, TZDs have been a cornerstone in the management of type 2 diabetes mellitus.[3][4][5] This technical guide provides an in-depth overview of the role of thiazolidinediones, with a focus on the representative compound pioglitazone (B448) hydrochloride, as PPARγ modulators. It covers the mechanism of action, quantitative data on receptor interaction, detailed experimental protocols, and key signaling pathways involved.

Mechanism of Action

Thiazolidinediones exert their therapeutic effects by directly binding to and activating PPARγ.[4][6] PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6][7] This binding initiates the transcription of a host of genes involved in various metabolic processes.[6][8]

The primary effects of PPARγ activation by TZDs include:

-

Enhanced Insulin Sensitivity: TZDs increase the sensitivity of peripheral tissues such as adipose tissue, skeletal muscle, and the liver to insulin.[3][4] This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels.[8]

-

Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis. TZDs promote the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thus reducing circulating lipid levels.[3]

-

Modulation of Gene Expression: Activation of PPARγ by TZDs upregulates the expression of genes involved in glucose and lipid metabolism, including glucose transporter type 4 (GLUT4), fatty acid translocase (CD36), and lipoprotein lipase.[8][9] Conversely, it can downregulate the expression of certain pro-inflammatory cytokines.

Quantitative Data: Pioglitazone Hydrochloride as a PPARγ Modulator

The interaction of pioglitazone hydrochloride with PPARγ has been quantified in various studies. The following table summarizes key quantitative data for its activity as a PPARγ modulator.

| Parameter | Species | Value | Reference |

| EC50 | Human PPARγ | 0.93 µM | [10][11] |

| Human PPARγ | 0.69 µM | ||

| Mouse PPARγ | 0.99 µM | [10][11] | |

| Ki | Human PPARγ | 1.2 µM | [12] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor.

Signaling Pathways

The activation of PPARγ by thiazolidinediones triggers a cascade of signaling events that ultimately lead to the observed metabolic effects.

Canonical PPARγ Signaling Pathway

Caption: Canonical PPARγ signaling pathway activated by Pioglitazone.

Pioglitazone-Mediated GLUT4 Translocation

Caption: Pioglitazone's effect on GLUT4 synthesis and translocation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of thiazolidinediones as PPARγ modulators.

In Vitro PPARγ Competitive Binding Assay

This assay determines the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Caption: Workflow for a PPARγ competitive binding assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human PPARγ ligand-binding domain (LBD) in an appropriate assay buffer.

-

Prepare a stock solution of a high-affinity radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone) in a suitable solvent.

-

Prepare serial dilutions of the test compound (pioglitazone hydrochloride) to be evaluated.

-

Prepare a suspension of Scintillation Proximity Assay (SPA) beads coated with a molecule that binds the recombinant PPARγ-LBD.

-

-

Assay Setup:

-

In a microplate, add the assay buffer, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound or vehicle control.

-

Add the PPARγ-LBD to initiate the binding reaction.

-

Add the SPA bead suspension.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the radioactivity in each well using a scintillation counter. When the radiolabeled ligand is bound to the PPARγ-LBD captured on the SPA bead, it is in close enough proximity to excite the scintillant within the bead, producing light. Unbound radiolabeled ligand in solution is too far away to cause a signal.

-

-

Data Analysis:

-

The amount of light produced is proportional to the amount of radiolabeled ligand bound to the receptor.

-

The test compound will compete with the radiolabeled ligand for binding to PPARγ-LBD, thus reducing the signal.

-

Plot the signal against the concentration of the test compound to generate a competition curve.

-

Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

-

In Vitro PPARγ Reporter Gene Assay

This assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.

Caption: Workflow for a PPARγ reporter gene assay.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293, COS-7) in appropriate growth medium.

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human PPARγ cDNA.

-

A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

-

-